5-(4-Chlorophenoxy)pyrimidin-2-amine is a chemical compound with the molecular formula CHClNO, characterized by its pyrimidine ring substituted with a 4-chlorophenoxy group. This compound has garnered attention in the fields of chemistry and medicinal research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound is synthesized through various chemical methods, primarily involving the reaction of 4-chlorophenol with 2-aminopyrimidine. It is commercially available from chemical suppliers and is utilized in both academic research and industrial applications.
5-(4-Chlorophenoxy)pyrimidin-2-amine is classified as an aminopyrimidine derivative. Its structure features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it an important scaffold in medicinal chemistry.
The synthesis of 5-(4-Chlorophenoxy)pyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction, which utilizes a palladium catalyst and boron reagents. This method allows for the formation of carbon-carbon bonds between the chlorophenol and the pyrimidine derivative under controlled conditions.
The molecular structure of 5-(4-Chlorophenoxy)pyrimidin-2-amine can be represented by its IUPAC name and SMILES notation:
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 221.64 g/mol |
InChI Key | LXQVPNGNZGMWSK-UHFFFAOYSA-N |
5-(4-Chlorophenoxy)pyrimidin-2-amine is versatile in its reactivity, undergoing various chemical transformations:
The mechanism of action of 5-(4-Chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, which may lead to its observed biological effects, such as anti-inflammatory activity by inhibiting inflammatory mediators like prostaglandins and cytokines.
The compound exhibits solid-state characteristics with a melting point that varies based on purity but is generally reported around .
5-(4-Chlorophenoxy)pyrimidin-2-amine is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water. Its stability under various pH conditions has been noted, making it suitable for diverse applications in research.
5-(4-Chlorophenoxy)pyrimidin-2-amine has a wide range of scientific uses:
Pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their exceptional capacity to engage biological targets through hydrogen bonding and π-stacking interactions. The pyrimidine ring serves as a bioisostere for phenyl rings and other aromatic systems, often enhancing pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability [3] [4]. This heterocycle forms the structural backbone of numerous therapeutics, exemplified by EGFR tyrosine kinase inhibitors like osimertinib and rociletinib, which revolutionized non-small cell lung cancer (NSCLC) treatment by targeting T790M resistance mutations [8]. The 2-aminopyrimidine moiety, in particular, enables critical hydrogen-bonding interactions with kinase hinge regions, as evidenced by crystallographic studies showing binding between the amino group and residues like Met793 and Cys797 in EGFR [3] [8]. Additionally, pyrimidine’s synthetic versatility allows strategic modifications at positions 2, 4, 5, and 6, facilitating rational drug design. This adaptability is demonstrated by third-generation EGFR inhibitors where modifications at the 5-position (e.g., methylthio groups) enhance hydrophobic interactions with Met790, improving selectivity for mutant kinases [8].
Table 1: Clinically Approved Pyrimidine-Based Therapeutics
Drug Name | Therapeutic Target | Clinical Application | Key Pyrimidine Modification |
---|---|---|---|
Osimertinib | EGFR T790M/L858R | NSCLC | 2-Amino-4-anilino substitution |
Zidovudine | HIV reverse transcriptase | Antiviral therapy | Azido substitution at C3 |
Rosuvastatin | HMG-CoA reductase | Dyslipidemia | Pyrimidine-5-fluorophenyl link |
Etravirine | Non-nucleoside reverse transcriptase | HIV infection | 4-Cyanoamino substitution |
Dinaciclib | CDK2/5/9 | Leukemia, breast cancer | Pyrrolo[2,3-d]pyrimidine core |
The 4-chlorophenoxy group imparts distinct physicochemical and pharmacological properties to heterocyclic scaffolds. Chlorine’s electron-withdrawing character enhances metabolic stability by reducing oxidative degradation, while the ether linkage provides conformational flexibility that optimizes target binding [6] . In benzodiazepine receptor agonists, chlorophenoxy-containing compounds exhibit enhanced binding affinity due to the out-of-plane aromatic ring fitting into hydrophobic pockets [6]. Molecular hybridization studies demonstrate that 4-chlorophenoxyacetylamido derivatives significantly modulate glucose uptake and lipid metabolism, attributed to PPARα activation – a mechanism shared with the hypolipidemic drug clofibrate . The group’s planar configuration facilitates π-π stacking with tyrosine residues (e.g., Phe856 in EGFR), enhancing kinase inhibition potency [8]. Additionally, chlorophenoxy substituents influence electronic distribution, lowering LUMO energy levels and facilitating charge-transfer interactions critical for DNA intercalation in anticancer agents [7].
Table 2: Biological Impact of Chlorophenoxy Modifications in Drug Scaffolds
Biological System | Effect of 4-Chlorophenoxy | Mechanistic Insight |
---|---|---|
Benzodiazepine receptors | 2.5-fold ↑ affinity vs. unsubstituted phenoxy | Enhanced hydrophobic pocket occupancy |
PPARα receptors | EC₅₀ = 0.8 μM for glucose uptake modulation | Structural mimicry of clofibrate’s pharmacophore |
EGFR kinase domain | ΔG = -2.3 kcal/mol in binding energy calculations | Edge-to-face π-stacking with Phe856 |
Antioxidant pathways | 70% ↓ in lipid peroxidation at 10 μM concentration | Radical stabilization via chlorine resonance effects |
Phenoxy-pyrimidine hybrids emerged from systematic optimization of early herbicides and antitumor agents, evolving into precision therapeutics through structure-activity relationship (SAR) refinements. Initial hybrids featured simple 4-phenoxyquinazolines as EGFR inhibitors, but suffered from off-target effects [8]. The strategic incorporation of para-chlorine and 2-amino groups addressed these limitations by enhancing kinase selectivity and metabolic stability. Key synthetic breakthroughs enabled this evolution: nucleophilic aromatic substitution (SNAr) between chloropyrimidines and phenols became the cornerstone methodology, typically employing K₂CO₃ in DMF at 80-120°C to achieve >85% yields [4] [7]. For 5-(4-chlorophenoxy)pyrimidin-2-amine, two primary routes dominate:
The scaffold’s versatility spawned diverse chemotypes:
Table 3: Milestones in Phenoxy-Pyrimidine Hybrid Development
Era | Key Innovation | Therapeutic Advancement |
---|---|---|
1990-2000 | Unsubstituted phenoxy-quinazolines | First-generation EGFR inhibitors (gefitinib) |
2005-2010 | 4-Chloro substitution on phenoxy ring | ↑ Metabolic stability (t₁/₂ > 4h in microsomes) |
2010-2015 | 2-Amino pyrimidine core + acrylamide warheads | Covalent 3rd-gen EGFR inhibitors (osimertinib) |
2015-Present | 5-(4-Chlorophenoxy)pyrimidin-2-amine hybrids | Multi-target agents for oncology/metabolic diseases |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9